Valone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

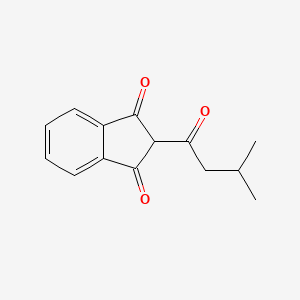

2-(3-methylbutanoyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWMAOPFDINGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042509 | |

| Record name | 2-Isovaleryl-1,3-indanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Yellow crystalline solid; [MSDSonline] | |

| Record name | Valone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water; soluble in common organic solvents. | |

| Record name | VALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000688 [mmHg] | |

| Record name | Valone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow, crystalline solid., Yellow solid from methanol | |

CAS No. |

83-28-3 | |

| Record name | Valone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Isovaleryl-1,3-indanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isovalerylindan-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V8VCY004E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68-69 °C | |

| Record name | VALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In Vitro Anticoagulant Properties of Valone (Phenindione)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of Valone, which is chemically identified as phenindione (2-phenyl-1,3-indandione). While the name "this compound" is not widely cited in scientific literature, it is associated with the anticoagulant phenindione. This document will, therefore, focus on the known in vitro anticoagulant activities of phenindione, an indanedione derivative that functions as a vitamin K antagonist. Phenindione interferes with the hepatic synthesis of vitamin K-dependent coagulation factors, thereby exerting its anticoagulant effect.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the compound's mechanism of action, effects on coagulation parameters, and relevant experimental protocols.

Mechanism of Action

Phenindione exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase.[2] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on the N-terminal regions of several clotting factors.[2] By inhibiting this enzyme, phenindione leads to the production of non-functional vitamin K-dependent coagulation factors II (prothrombin), VII, IX, and X. This disruption of the coagulation cascade leads to a prolongation of clotting times.

// Nodes node_phenindione [label="Phenindione", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_vkor [label="Vitamin K Epoxide Reductase\n(VKORC1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_vitk_epoxide [label="Vitamin K Epoxide", fillcolor="#FBBC05", fontcolor="#202124"]; node_vitk_reduced [label="Reduced Vitamin K", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_carboxylation [label="γ-Carboxylation of\nClotting Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_precursors [label="Inactive Vitamin K-Dependent\nClotting Factor Precursors\n(II, VII, IX, X)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_active_factors [label="Active Clotting Factors\n(IIa, VIIa, IXa, Xa)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_coagulation [label="Coagulation Cascade", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges node_phenindione -> node_vkor [label="Inhibits", color="#EA4335", fontcolor="#202124"]; node_vitk_epoxide -> node_vkor [color="#FBBC05"]; node_vkor -> node_vitk_reduced [label="Reduces", color="#4285F4", fontcolor="#202124"]; node_vitk_reduced -> node_carboxylation [label="Cofactor for", color="#34A853", fontcolor="#202124"]; node_precursors -> node_carboxylation [color="#F1F3F4"]; node_carboxylation -> node_active_factors [label="Activates", color="#4285F4", fontcolor="#202124"]; node_active_factors -> node_coagulation [color="#34A853"]; }

Mechanism of action of Phenindione.

In Vitro Effects on Coagulation Parameters

The in vitro anticoagulant activity of phenindione is primarily assessed through its effects on various plasma clotting time assays. Due to its high potency, obtaining a precise dose-response curve from publicly available literature is challenging.

Prothrombin Time (PT)

The Prothrombin Time (PT) assay evaluates the extrinsic and common pathways of the coagulation cascade. As phenindione's mechanism of action involves the depletion of factors II, VII, and X, the PT is highly sensitive to its effects.

| Concentration | Effect on Prothrombin Time (PT) | Reference |

| Not Specified | "Stopped coagulation at all" | |

| Not Specified (in Ag Nanoparticles) | ~1.5 times longer than normal |

Activated Partial Thromboplastin Time (aPTT)

The Activated Partial Thromboplastin Time (aPTT) assay assesses the intrinsic and common pathways. Phenindione's impact on factors II, IX, and X leads to a prolongation of the aPTT.

| Concentration | Effect on Activated Partial Thromboplastin Time (aPTT) | Reference |

| Not Specified | "Stopped coagulation at all" | |

| Not Specified (in Ag Nanoparticles) | ~1.5 times longer than normal |

Thrombin Time (TT)

Factor Xa (FXa) Inhibition

Phenindione does not directly inhibit Factor Xa. Instead, it inhibits the synthesis of its precursor, Factor X. Therefore, its effect on Factor Xa activity is indirect and a result of reduced production of the functional zymogen.

In Vitro Effects on Platelet Aggregation

The effect of indanedione derivatives on platelet aggregation appears to be dependent on the specific chemical structure and the agonist used to induce aggregation.

| Compound | Concentration | Agonist | % Inhibition | Reference |

| Novel 2,2-diaryl-1,3-indandione derivatives | 500 μM | Arachidonic Acid (AA) | 100% | |

| Novel 2,2-diaryl-1,3-indandione derivatives | 500 μM | Adenosine Diphosphate (ADP) | No significant inhibition |

Experimental Protocols

The following are generalized protocols for the in vitro assays discussed. Specific parameters may vary between laboratories and studies.

Prothrombin Time (PT) Assay

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.

-

Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma (PPP).

-

Assay Procedure:

-

Pre-warm the PPP sample to 37°C.

-

Add a thromboplastin reagent (containing tissue factor and phospholipids) to the plasma.

-

Simultaneously, add calcium chloride to initiate coagulation.

-

Measure the time in seconds for a fibrin clot to form.

-

// Nodes node_blood [label="Citrated Whole Blood", fillcolor="#F1F3F4", fontcolor="#202124"]; node_centrifuge1 [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; node_ppp [label="Platelet-Poor Plasma (PPP)", fillcolor="#FFFFFF", fontcolor="#202124"]; node_incubate [label="Incubate PPP at 37°C\nwith Phenindione", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_reagents [label="Add Thromboplastin\n& Calcium Chloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_measure [label="Measure Time to Clot Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges node_blood -> node_centrifuge1 [color="#5F6368"]; node_centrifuge1 -> node_ppp [color="#5F6368"]; node_ppp -> node_incubate [color="#5F6368"]; node_incubate -> node_reagents [color="#5F6368"]; node_reagents -> node_measure [color="#5F6368"]; }

Generalized workflow for the PT assay.

Activated Partial Thromboplastin Time (aPTT) Assay

-

Sample and Plasma Preparation: As described for the PT assay.

-

Assay Procedure:

-

Pre-warm the PPP sample to 37°C.

-

Add a contact activator (e.g., silica, kaolin) and a phospholipid reagent to the plasma and incubate.

-

Add calcium chloride to initiate coagulation.

-

Measure the time in seconds for a fibrin clot to form.

-

Platelet Aggregation Assay

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to obtain PRP.

-

Assay Procedure:

-

Place a sample of PRP in an aggregometer cuvette at 37°C with a stir bar.

-

Add the test compound (phenindione derivative) or vehicle control and incubate.

-

Add a platelet agonist (e.g., arachidonic acid, ADP) to induce aggregation.

-

Measure the change in light transmittance through the sample as platelets aggregate. The percentage of inhibition is calculated relative to the control.

-

// Nodes node_prp [label="Platelet-Rich Plasma (PRP)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_aggregometer [label="Place PRP in Aggregometer\n(37°C with stirring)", fillcolor="#FBBC05", fontcolor="#202124"]; node_compound [label="Add Phenindione Derivative\nor Vehicle (Incubate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_agonist [label="Add Platelet Agonist\n(e.g., AA, ADP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_measure_agg [label="Measure Change in\nLight Transmittance", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges node_prp -> node_aggregometer [color="#5F6368"]; node_aggregometer -> node_compound [color="#5F6368"]; node_compound -> node_agonist [color="#5F6368"]; node_agonist -> node_measure_agg [color="#5F6368"]; }

Workflow for platelet aggregation assay.

Conclusion

Phenindione, also referred to as this compound, is a potent anticoagulant that acts as a vitamin K antagonist, leading to a significant prolongation of in vitro clotting times as measured by PT and aPTT assays. While specific dose-response data in the public domain is limited, its high potency is evident from qualitative descriptions. Furthermore, derivatives of the indanedione class have shown significant antiplatelet activity, particularly against arachidonic acid-induced aggregation. This technical guide provides a foundational understanding of the in vitro anticoagulant properties of phenindione, which should serve as a valuable resource for researchers and professionals in the field of drug development and hemostasis. Further in vitro studies would be beneficial to establish a more detailed quantitative profile of this compound.

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Valproate

Disclaimer: Initial searches for "Valone" did not yield a recognized pharmaceutical agent. However, "Valon" is a brand name for Sodium Valproate, and "this compound" is also a registered trademark in many countries for a rodenticide with anticoagulant properties.[1][2] This guide will focus on Valproate (Valproic Acid), a widely used medication for epilepsy, bipolar disorder, and migraine prevention, as it is the most likely intended subject of inquiry in a pharmaceutical context.[3][4]

This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Valproate, intended for researchers, scientists, and drug development professionals.

Introduction

Valproic acid (VPA) is a branched-chain fatty acid that has been in clinical use for several decades.[4] Despite its long history, the full spectrum of its mechanisms of action is still being elucidated. It is available in various formulations, including tablets, capsules, and syrups.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion. VPA exhibits high inter-individual pharmacokinetic variability.

2.1. Absorption

The absorption of Valproate varies depending on the oral formulation.

-

Syrup: Reaches peak plasma concentration (Cmax) of 102.3 µg/mL at 1.9 hours (Tmax).

-

Tablet: Achieves a Cmax of 73 µg/mL at a Tmax of 3.3 hours.

-

Capsule: Shows a Cmax of 44.8 µg/mL at a Tmax of 5.4 hours.

The bioavailability of the tablet and syrup formulations are comparable, while the capsule form has a lower bioavailability of approximately 52%.

| Formulation | Cmax (µg/mL) | Tmax (hours) | Bioavailability |

| Syrup | 102.3 | 1.9 | Not significantly different from tablet |

| Tablet | 73.0 | 3.3 | Not significantly different from syrup |

| Capsule | 44.8 | 5.4 | ~52% |

2.2. Distribution

Valproate is highly bound to plasma proteins, typically between 87% and 95%. This high degree of protein binding results in a relatively low volume of distribution.

Pharmacokinetic studies in healthy volunteers have determined the following distribution parameters after a single intravenous dose of 1000 mg:

| Parameter | Value (Mean ± SD) |

| Volume of the central compartment (Vc) | 9.9 ± 0.78 L |

| Apparent volume of distribution (Vdβ) | 18.2 ± 6.2 L |

| Volume of distribution at steady state (Vss) | 12.6 ± 1.2 L |

2.3. Metabolism

The metabolism of Valproate is complex and occurs via three main pathways:

-

Glucuronidation: This is a major route, accounting for approximately 50% of the administered dose. Valproate glucuronide is the primary urinary metabolite.

-

Mitochondrial β-oxidation: This pathway is responsible for about 40% of VPA metabolism.

-

Cytochrome P450 (CYP)-mediated oxidation: This is a minor pathway, contributing to roughly 10% of metabolism.

2.4. Excretion

The elimination half-life of Valproate is approximately 11.55 ± 2.33 hours after a single intravenous dose. However, the elimination half-life can increase by an average of four hours with multiple dosing. The total clearance of VPA is approximately 51.1 ± 11.9 ml/min.

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

A study investigating the pharmacokinetics of valproic acid involved six healthy volunteers. After a single intravenous dose of 1000 mg, pharmacokinetic parameters were determined using an open two-compartment model. To assess bioavailability, the area under the curve (AUC) after intravenous administration was compared to that of an equal single oral dose.

Pharmacodynamics

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. The diverse therapeutic applications of Valproate are a reflection of its multiple mechanisms of action.

3.1. Mechanism of Action

The precise mechanisms of Valproate's therapeutic effects are not fully understood, but several key pathways have been identified.

-

Enhancement of GABAergic Neurotransmission: Valproate is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It achieves this by inhibiting enzymes involved in GABA degradation, such as GABA transaminase (GABA-T) and succinate semialdehyde dehydrogenase (SSA-DH).

-

Modulation of Voltage-gated Ion Channels: Valproate is thought to exert some of its anticonvulsant effects by blocking voltage-gated sodium channels and T-type calcium channels.

-

Inhibition of Histone Deacetylases (HDACs): More recent research has shown that Valproate is an inhibitor of HDACs. This action can lead to changes in gene expression and may contribute to its mood-stabilizing and neuroprotective effects.

3.2. Signaling Pathways

Valproate's interaction with the GABAergic system is a key component of its mechanism of action.

Caption: Valproate's inhibition of GABA-T and SSA-DH in the GABAergic pathway.

Experimental Workflows

Typical Drug Development and Analysis Workflow

The development and analysis of a drug like Valproate follows a structured workflow from initial discovery to post-market surveillance.

Caption: A simplified workflow for drug development and analysis.

Therapeutic Drug Monitoring

Due to the high pharmacokinetic variability and the poor correlation between total serum concentrations and clinical effects, therapeutic drug monitoring (TDM) is often employed for Valproate. TDM can help in individualizing the dosage regimen to optimize efficacy and minimize toxicity.

Conclusion

Valproate is a well-established medication with a complex pharmacokinetic and pharmacodynamic profile. Its multiple mechanisms of action contribute to its broad therapeutic utility. A thorough understanding of its properties is essential for its safe and effective use in clinical practice and for guiding future drug development efforts.

References

Valone's Interaction with Vitamin K Epoxide Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valone, a synthetic derivative of 1,3-indandione, is recognized for its potent anticoagulant properties, primarily utilized as a rodenticide. Its mechanism of action centers on the inhibition of Vitamin K epoxide reductase (VKOR), a critical enzyme in the vitamin K cycle. This disruption halts the regeneration of vitamin K hydroquinone, a necessary cofactor for the gamma-carboxylation of several blood clotting factors. Consequently, the synthesis of functional prothrombin and other coagulation proteins is impaired, leading to anticoagulant effects. While specific quantitative kinetic data for this compound's direct interaction with VKOR is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining closely related indanedione anticoagulants and contrasting their activity with well-studied coumarin derivatives like warfarin. This guide provides an in-depth overview of the presumed mechanism of this compound's interaction with VKOR, details relevant experimental protocols for its study, and presents quantitative data from analogous compounds to inform future research and development.

Introduction to this compound and the Vitamin K Cycle

This compound belongs to the indanedione class of anticoagulants.[1] These compounds are structurally analogous to vitamin K and act as competitive inhibitors of Vitamin K epoxide reductase (VKOR).[2] VKOR is an integral membrane protein located in the endoplasmic reticulum and is essential for the regeneration of vitamin K, a fat-soluble vitamin crucial for hemostasis.[3][4]

The vitamin K cycle involves the reduction of vitamin K epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone by VKOR.[5] Vitamin K hydroquinone is a vital cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate residues to gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins. These Gla residues are essential for the calcium-binding capabilities of coagulation factors II (prothrombin), VII, IX, and X, enabling their activation and participation in the coagulation cascade.

By inhibiting VKOR, this compound disrupts this cycle, leading to an accumulation of inactive, under-carboxylated clotting factors and subsequent anticoagulant effects.

Mechanism of this compound Interaction with VKOR

The precise molecular interactions between this compound and VKOR have not been fully elucidated. However, based on studies of other indanediones and the crystal structure of VKOR in complex with other antagonists, a model of its binding can be proposed. The binding of vitamin K antagonists to VKOR is understood to involve hydrogen bonding and hydrophobic interactions within the enzyme's active site. Key residues, such as asparagine 80 and tyrosine 139, have been identified as crucial for the binding of warfarin, a coumarin-based anticoagulant. It is plausible that the indanedione core of this compound engages in similar interactions.

Interestingly, studies on fluindione, another indanedione anticoagulant, suggest a competitive inhibition model for its interaction with VKOR, which differs from the mixed-type inhibition observed with warfarin. This suggests that while both classes of compounds target the same enzyme, their precise binding modes and kinetic consequences may vary. The competitive nature of fluindione's inhibition implies that its effect could be more readily reversed by increasing substrate concentrations. It is reasonable to hypothesize that this compound may exhibit a similar competitive inhibition profile.

Signaling Pathway of the Vitamin K Cycle and Inhibition by this compound

Caption: Inhibition of the Vitamin K Cycle by this compound.

Quantitative Data on VKOR Inhibition

| Compound Class | Compound | IC50 (nM) | Inhibition Type | Reference |

| Indanedione | Fluindione | > Warfarin | Competitive | |

| Chlorophacinone | Not specified | VKOR inhibitor | ||

| Diphacinone | Not specified | VKOR inhibitor | ||

| Coumarin | Warfarin | ~13 (cell-based) | Mixed-type | |

| Acenocoumarol | < Warfarin | Not specified | ||

| Phenprocoumon | < Warfarin | Not specified |

Note: The IC50 values can vary significantly depending on the assay conditions (e.g., in vitro vs. cell-based, substrate concentrations).

Experimental Protocols for Assessing this compound-VKOR Interaction

To quantitatively assess the interaction of this compound with VKOR, two primary types of assays are commonly employed: cell-based assays and in vitro microsomal assays.

Cell-Based VKOR Inhibition Assay

This assay measures the activity of VKOR in a cellular context, providing a more physiologically relevant assessment of an inhibitor's potency.

Principle: HEK293 cells are engineered to be deficient in endogenous VKOR and to express a reporter protein, such as a modified coagulation Factor IX (FIXgla-PC), whose secretion is dependent on vitamin K-dependent carboxylation. The activity of exogenously expressed VKOR is determined by measuring the amount of carboxylated reporter protein secreted into the cell culture medium in the presence of vitamin K epoxide. The inhibitory effect of this compound is quantified by measuring the reduction in reporter protein carboxylation across a range of this compound concentrations.

Detailed Protocol:

-

Cell Culture:

-

Culture VKOR-deficient HEK293 cells stably expressing the FIXgla-PC reporter in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

-

-

Transfection:

-

Transiently transfect the cells with a plasmid encoding human VKORC1.

-

-

Inhibitor Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing a constant concentration of vitamin K1 2,3-epoxide (e.g., 5 µM) and varying concentrations of this compound (e.g., from 0.1 nM to 100 µM). A vehicle control (e.g., DMSO) should be included.

-

-

Sample Collection:

-

After 48 hours of incubation, collect the cell culture medium.

-

-

Quantification of Carboxylated Reporter:

-

Measure the concentration of carboxylated FIXgla-PC in the collected medium using a sandwich ELISA with antibodies specific for the gamma-carboxylated form of the reporter protein.

-

-

Data Analysis:

-

Plot the percentage of VKOR activity (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vitro Microsomal VKOR Inhibition Assay

This assay uses microsomes isolated from cells overexpressing VKOR to directly measure the enzymatic conversion of vitamin K epoxide to vitamin K quinone.

Principle: Microsomes containing VKOR are incubated with vitamin K epoxide and a reducing agent (e.g., dithiothreitol - DTT, or glutathione - GSH). The enzymatic activity is determined by quantifying the production of vitamin K quinone. The inhibitory effect of this compound is assessed by measuring the decrease in product formation at various inhibitor concentrations.

Detailed Protocol:

-

Microsome Preparation:

-

Prepare microsomes from HEK293 or insect cells overexpressing VKORC1.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing a buffered solution (e.g., 200 mM HEPES, pH 7.5), 150 mM KCl, and a specified concentration of microsomes.

-

-

Inhibitor Pre-incubation:

-

Add varying concentrations of this compound to the reaction mixtures and pre-incubate on ice for 30-60 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding vitamin K1 2,3-epoxide (e.g., 10 µM) and a reducing agent (e.g., 40 mM GSH).

-

-

Incubation:

-

Incubate the reaction at 30°C for a defined period (e.g., 1.5-2 hours).

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding an organic solvent mixture (e.g., isopropanol/hexane).

-

Vortex and centrifuge to separate the phases.

-

Collect the organic (hexane) phase.

-

-

Product Quantification:

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the conversion of vitamin K epoxide to vitamin K quinone by reverse-phase HPLC.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Experimental Workflow Diagram

Caption: Workflow for assessing VKOR inhibition by this compound.

Conclusion

This compound, as an indanedione-based anticoagulant, exerts its effect through the inhibition of Vitamin K epoxide reductase. While direct quantitative data for this compound is sparse, a robust framework for its investigation exists based on the extensive research conducted on other VKOR inhibitors, particularly warfarin and other indanediones. The provided experimental protocols offer a clear path for determining the inhibitory potency and kinetic profile of this compound. Future research should focus on obtaining these quantitative parameters to better understand the specific structure-activity relationships of indanedione anticoagulants and to facilitate the development of novel anticoagulant therapies with improved efficacy and safety profiles. The potential for a competitive inhibition mechanism, as suggested by studies on fluindione, warrants particular investigation, as it may have significant implications for the clinical management of indanedione-based anticoagulant exposure.

References

- 1. Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin K antagonist - Wikipedia [en.wikipedia.org]

- 3. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin K epoxide reductase prefers ER membrane-anchored thioredoxin-like redox partners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Valone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the cellular uptake and metabolism of Valone (CAS 83-28-3) is scarce. This guide provides a comprehensive overview based on the known pharmacology of its chemical class, the indandiones, and proposes experimental frameworks for its further study.

Introduction to this compound

This compound, chemically known as 2-(3-methylbutanoyl)-1H-indene-1,3(2H)-dione, is a synthetic compound belonging to the indandione class.[1] Historically, it has been utilized as a first-generation anticoagulant rodenticide.[2] Its primary mechanism of action involves the disruption of the vitamin K cycle, leading to impaired blood coagulation.[3] Understanding the cellular uptake and metabolic fate of this compound is crucial for elucidating its toxicological profile and exploring any potential therapeutic applications of indandione derivatives.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 83-28-3 |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| Appearance | Yellow, crystalline solid |

| Solubility | Insoluble in water; soluble in common organic solvents |

Postulated Cellular Uptake of this compound

While specific transporters for this compound have not been identified, its entry into target cells, primarily hepatocytes, is likely governed by its physicochemical properties. As a relatively small, lipophilic molecule, passive diffusion across the cell membrane is a probable mechanism of cellular uptake.

Proposed Experimental Protocol for Determining Cellular Uptake Mechanisms:

-

Cell Culture: Utilize a relevant cell line, such as HepG2 (human liver cancer cell line) or primary hepatocytes, cultured under standard conditions.

-

Uptake Assay:

-

Incubate the cells with varying concentrations of this compound over a time course (e.g., 0, 5, 15, 30, 60 minutes).

-

To differentiate between passive diffusion and active transport, perform uptake experiments at both 37°C and 4°C (to inhibit energy-dependent processes).

-

Include known inhibitors of common uptake transporters to screen for their potential involvement.

-

-

Quantification:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.

-

Lyse the cells and extract the intracellular this compound using a suitable organic solvent.

-

Quantify the intracellular concentration of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

-

Data Analysis:

-

Plot intracellular this compound concentration against time to determine the initial rate of uptake.

-

Analyze the effect of temperature and inhibitors on the uptake rate to infer the mechanism of transport.

-

Visualizing the Proposed Experimental Workflow:

Caption: Proposed workflow for investigating this compound cellular uptake.

Metabolism of this compound

The metabolism of this compound is presumed to occur primarily in the liver, a common site for the biotransformation of xenobiotics. The metabolic pathways for this compound have not been explicitly detailed in the literature, but they likely involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions to increase its water solubility and facilitate excretion.

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The most well-documented biological effect of this compound and other indandiones is the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme.[4] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification (gamma-carboxylation) of several clotting factors (II, VII, IX, and X).

The Vitamin K Cycle and its Inhibition by this compound:

-

Carboxylation: Vitamin K in its reduced form (hydroquinone) acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which carboxylates glutamate residues on clotting factor precursors.

-

Oxidation: During this process, vitamin K is oxidized to vitamin K epoxide.

-

Reduction: VKOR reduces vitamin K epoxide back to vitamin K quinone, which is then further reduced to the active hydroquinone form.

-

Inhibition: this compound acts as an antagonist to VKOR, preventing the regeneration of active vitamin K. This leads to a depletion of reduced vitamin K and the production of under-carboxylated, non-functional clotting factors, resulting in an anticoagulant effect.

Signaling Pathway of Vitamin K Cycle Inhibition:

Caption: Inhibition of the Vitamin K cycle by this compound.

Proposed Metabolic Pathways

Given the chemical structure of this compound, likely metabolic transformations include:

-

Hydroxylation: Addition of hydroxyl groups to the aromatic ring or the isovaleryl side chain.

-

Reduction: Reduction of the ketone groups in the indandione ring.

-

Glucuronidation/Sulfation: Conjugation of hydroxylated metabolites with glucuronic acid or sulfate to enhance their water solubility for excretion.

Proposed Experimental Protocol for Metabolite Identification:

-

In Vitro Metabolism:

-

Incubate this compound with human liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH for Phase I reactions, UDPGA for glucuronidation).

-

Perform incubations over a time course to observe the formation of metabolites.

-

-

Sample Analysis:

-

Analyze the incubation mixtures using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Compare the mass spectra of the parent compound with those of the potential metabolites to identify metabolic transformations (e.g., mass shift corresponding to hydroxylation).

-

-

Metabolite Identification:

-

Utilize high-resolution mass spectrometry to determine the elemental composition of the metabolites.

-

If possible, synthesize potential metabolite standards for confirmation.

-

Visualizing the Proposed Metabolite Identification Workflow:

Caption: Workflow for the identification of this compound metabolites.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for the cellular uptake and metabolism of this compound is currently available, the following table is presented as a template for organizing future experimental findings.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound

| Parameter | Cell Type/System | Value |

| Uptake Rate (pmol/min/mg protein) | HepG2 Cells | To be determined |

| Apparent Permeability (Papp) | Caco-2 Monolayers | To be determined |

| Metabolic Half-life (t₁/₂) | Human Liver Microsomes | To be determined |

| Intrinsic Clearance (CLint) | Human Hepatocytes | To be determined |

| Major Metabolites | Human Liver Microsomes | To be identified |

Conclusion and Future Directions

This compound, an indandione-based anticoagulant, exerts its primary effect through the inhibition of Vitamin K epoxide reductase. While its cellular entry is likely via passive diffusion, and its metabolism is presumed to involve hepatic Phase I and Phase II reactions, specific experimental data to confirm these hypotheses are lacking. The experimental protocols and frameworks outlined in this guide provide a clear path for future research to elucidate the detailed cellular uptake and metabolic pathways of this compound. Such studies are essential for a complete understanding of its toxicology and for the broader investigation of the therapeutic potential of the indandione scaffold in drug development.

References

Unraveling the Structural Activity Relationship of Valone Derivatives: A Complex Landscape

The inquiry into the structural activity relationship (SAR) of "Valone derivatives" presents a significant challenge due to the ambiguity of the core chemical structure of "this compound." Initial comprehensive searches indicate that "this compound" is not a commonly recognized unique chemical scaffold in the context of extensive SAR studies. This ambiguity leads to three plausible interpretations of the user's request, each pointing to a different class of chemical compounds:

-

A potential typographical error for "Flavone" derivatives: Flavones are a well-studied class of compounds with a vast body of literature on their SAR.

-

Derivatives of 2-Isovaleryl-1,3-indandione: This compound is registered with the CAS number 83-28-3 and is also known by the trade name "this compound."

-

Derivatives of Valoneic acid: A complex hydrolysable tannin from which "this compound" could be derived.

Given the prevalence of information on flavones in initial searches for "this compound derivatives," this guide will proceed under the assumption that "Flavone" was the intended subject. However, it is crucial for the reader to be aware of this ambiguity. The limited available information on the SAR of 2-Isovaleryl-1,3-indandione and Valoneic acid derivatives will be briefly addressed.

Structural Activity Relationship of Flavone Derivatives

Flavones are a class of naturally occurring compounds characterized by a 15-carbon skeleton, consisting of two phenyl rings (A and B) and a heterocyclic ring (C). The diverse biological activities of flavone derivatives are intricately linked to the nature and position of various substituents on this core structure.

Key Structural Features Influencing Biological Activity:

-

Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the flavone scaffold are critical for many biological activities, including antioxidant, anti-inflammatory, and anticancer effects. For instance, hydroxylation at the C5 and C7 positions of the A ring and the C3' and C4' positions of the B ring is often associated with potent antioxidant activity.

-

Methoxylation and Glycosylation: The presence of methoxy (-OCH3) groups or glycosidic linkages can significantly modulate the pharmacokinetic and pharmacodynamic properties of flavones. Methoxylation can enhance metabolic stability and cell permeability, while glycosylation often increases water solubility.

-

C2-C3 Double Bond: The double bond between carbons 2 and 3 in the C ring is a key structural feature for the activity of many flavones. Saturation of this bond, leading to the formation of flavanones, can alter the biological activity profile.

-

Substitution on the B Ring: The substitution pattern on the B ring plays a crucial role in determining the specific biological targets of flavone derivatives. For example, the presence of electron-withdrawing or electron-donating groups can influence the binding affinity to various enzymes and receptors.

Quantitative Data on Flavone Derivatives

Due to the vast and varied research on flavone derivatives, a comprehensive quantitative data table is beyond the scope of this guide. However, numerous studies provide IC50 values for specific flavone derivatives against various cell lines and enzymes. For example, certain synthetic flavone derivatives have shown potent inhibitory activity against protein tyrosine kinases, with IC50 values in the micromolar range.

Experimental Protocols

The biological activities of flavone derivatives are assessed using a wide array of experimental protocols. Standard assays include:

-

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and cellular antioxidant activity (CAA) assays.

-

Anti-inflammatory Activity: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, and assays for cyclooxygenase (COX) and lipoxygenase (LOX) inhibition.

-

Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability, flow cytometry for cell cycle analysis, and western blotting to assess protein expression levels related to apoptosis and cell signaling.

Signaling Pathways and Experimental Workflows

The biological effects of flavone derivatives are often mediated through their interaction with various cellular signaling pathways.

Caption: Simplified signaling pathway of flavone derivatives.

Limited Information on Other "this compound" Interpretations

2-Isovaleryl-1,3-indandione (this compound) Derivatives

Valoneic Acid Derivatives

Valoneic acid is a complex tannin, and while its biological properties, such as enzyme inhibition, have been noted, there is a lack of comprehensive SAR studies on its derivatives. The complexity of its structure makes systematic modification and subsequent SAR analysis a challenging endeavor.

Conclusion

The structural activity relationship of "this compound derivatives" is a topic fraught with ambiguity. While a substantial body of research exists for flavone derivatives, which is the most probable interpretation of the query, direct and detailed SAR studies for 2-Isovaleryl-1,3-indandione and Valoneic acid derivatives are limited. For researchers, scientists, and drug development professionals, it is imperative to precisely define the core structure of interest to navigate the relevant scientific literature effectively. Future research into the systematic modification of 2-Isovaleryl-1,3-indandione and Valoneic acid could unveil novel therapeutic agents, but at present, the field is largely unexplored.

The Unwritten Chapter: A Toxicological Profile of Valone in Non-Target Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide on the toxicological profile of Valone (2-isovaleryl-1,3-indandione), an indandione-class anticoagulant rodenticide. It is critical to note that publicly available, peer-reviewed toxicological data for this compound specifically concerning non-target species is exceedingly scarce. The information presented herein is largely inferred from the known mechanisms of action of anticoagulant rodenticides and data on related compounds. This guide is intended for research and informational purposes and should not be substituted for comprehensive experimental data and regulatory assessment.

Executive Summary

This compound, identified by its chemical name 2-isovaleryl-1,3-indandione (CAS No. 83-28-3), is a rodenticide that functions as a vitamin K antagonist, leading to anticoagulation and eventual death from hemorrhage.[1][2][3][4][5] While its efficacy against target rodent species is the basis for its use, a significant knowledge gap exists regarding its toxicological impact on non-target organisms. Safety Data Sheets for this compound explicitly state "no data available" for key ecotoxicological and toxicological endpoints, including aquatic toxicity and acute toxicity in non-target mammals and birds. This guide synthesizes the known information about this compound's chemical identity and mechanism of action and provides a generalized toxicological profile based on the broader class of indandione and other anticoagulant rodenticides. The potential for primary and secondary poisoning of non-target wildlife, including mammals and birds, is a significant concern with all anticoagulant rodenticides.

Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's toxicological profile begins with its fundamental chemical and physical properties.

| Property | Value | Reference |

| Chemical Name | 2-isovaleryl-1,3-indandione | |

| Synonyms | 2-Isovalerylindan-1,3-dione, PMP | |

| CAS Number | 83-28-3 | |

| Molecular Formula | C14H14O3 | |

| Molecular Weight | 230.26 g/mol | |

| Appearance | Yellow, crystalline solid | |

| Solubility | Insoluble in water; soluble in common organic solvents | |

| Melting Point | 68-69 °C |

Mechanism of Action: Vitamin K Cycle Disruption

This compound, like other anticoagulant rodenticides, exerts its toxic effect by interfering with the vitamin K cycle, a critical pathway for the synthesis of clotting factors in the liver.

The primary target of indandione anticoagulants is the enzyme vitamin K epoxide reductase (VKOR). This enzyme is responsible for the regeneration of vitamin K from its epoxide form, a necessary step for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting VKOR, this compound leads to a depletion of active vitamin K, resulting in the production of non-functional clotting factors. This disruption of the coagulation cascade leads to internal and external hemorrhaging, which is the ultimate cause of death.

References

- 1. echemi.com [echemi.com]

- 2. medkoo.com [medkoo.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. Rapid identification and determination of the rodenticide this compound in serum by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Sub-lethal Effects of Warfarin Exposure in Wildlife: A Technical Guide

Disclaimer: The term "Valone" was not found in relevant scientific literature. This guide proceeds under the assumption that the intended compound was Warfarin , a first-generation anticoagulant rodenticide with well-documented sub-lethal effects on non-target wildlife.

This technical guide provides an in-depth analysis of the sub-lethal effects of Warfarin exposure in wildlife, designed for researchers, scientists, and drug development professionals. It covers the mechanism of action, quantifiable physiological and behavioral impacts, and detailed experimental protocols.

Executive Summary

Warfarin is a widely used anticoagulant rodenticide that poses a significant threat to non-target wildlife through primary and secondary poisoning.[1] Its mechanism of action involves the inhibition of the vitamin K cycle, which is crucial for the synthesis of blood clotting factors.[2] Sub-lethal exposure in wildlife can lead to a range of adverse effects, including coagulopathy (impaired blood clotting), internal hemorrhaging, reduced fitness, and behavioral changes that can impact survival and reproduction.[3][4] This document synthesizes current knowledge on these effects, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Mechanism of Action: Inhibition of the Vitamin K Cycle

Warfarin's primary anticoagulant effect stems from its inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR).[5] VKOR is essential for converting vitamin K epoxide back to its active, reduced form, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By blocking this enzyme, warfarin leads to a depletion of active vitamin K, resulting in the production of non-functional clotting factors and subsequent coagulopathy.

The following diagram illustrates the Vitamin K signaling pathway and the inhibitory action of Warfarin.

Quantitative Data on Sub-lethal Effects

Sub-lethal exposure to Warfarin can be quantified through various physiological and behavioral metrics. The following tables summarize findings from studies on different wildlife species.

Table 1: Hematological and Coagulation Effects of Warfarin Exposure

| Species | Exposure Details | Prothrombin Time (PT) | Other Hematological Effects | Reference |

| Broiler & Layer Chicks | 25-100 ppm Warfarin in diet for 20 weeks | Significantly longer PT in females at highest dose. | Higher incidence of hemorrhages and mortality in broilers. | |

| Rabbits | Warfarin dose to achieve protective anticoagulation | Factor VII: 12%, Factor IX: 7%, Factor X: 14%, Prothrombin: 13% of normal activity. | Depression of factors X and prothrombin required for antithrombotic effect. | |

| Rats | 0.1-0.18 mg/kg Warfarin for 10 days | PT ratio increased. | Factor II (prothrombin) levels below 15% correlated with hemorrhaging. | |

| Red-tailed Hawks | Secondary exposure to Chlorophacinone (another FGAR) | PT exceeded mean of reference birds by >5 standard deviations. | Coagulopathy confirmed. |

Table 2: Reproductive and Developmental Effects of Anticoagulant Exposure

| Species | Exposure Details | Reproductive Effects | Reference |

| General Avian Species | Chronic exposure to various chemicals | Reduced fertility, eggshell thinning, impaired incubation behavior. | |

| Barn Owls | Field exposure to anticoagulants | Decreased egg-hatching and fledgling rates observed. |

Table 3: Behavioral and Fitness-Related Sub-lethal Effects

| Species | Exposure Details | Behavioral/Fitness Effects | Reference |

| Captive Wildlife (General) | Anticoagulant exposure | Anorexia, lethargy, wing droop. | |

| Laboratory Animals | Anticoagulant exposure | Anorexia, impaired mobility, difficulty thermoregulating. | |

| Red-tailed Hawks | Secondary exposure to Chlorophacinone | Ptiloerection (indication of thermoregulatory dysfunction). |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of sub-lethal effects. Below are protocols for key experiments.

This assay measures the integrity of the extrinsic and common coagulation pathways, which are affected by Warfarin.

Objective: To quantify the anticoagulant effect of Warfarin by measuring the time it takes for plasma to clot after the addition of thromboplastin.

Materials:

-

Blood collection tubes with sodium citrate anticoagulant.

-

Refrigerated centrifuge.

-

Coagulometer or a temperature-controlled water bath (37°C) and stopwatch.

-

Micropipettes.

-

Thromboplastin reagent with calcium.

-

Control plasma from unexposed animals of the same species.

Procedure:

-

Blood Collection: Collect a small volume of blood from the subject animal into a sodium citrate tube. The ratio of blood to citrate is critical (typically 9:1).

-

Plasma Separation: Centrifuge the blood sample at 1500 x g for 15 minutes to separate the plasma.

-

Sample Preparation: Pre-warm the plasma sample and the thromboplastin reagent to 37°C.

-

Assay: a. Pipette 50 µL of the plasma sample into a pre-warmed cuvette. b. Add 100 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start the timer. c. Stop the timer as soon as a fibrin clot is detected (either visually or by the coagulometer).

-

Data Recording: Record the clotting time in seconds. Run each sample in duplicate or triplicate.

-

Analysis: Compare the PT of exposed animals to that of control animals. A clotting time more than 25% longer than the baseline suggests potential anticoagulant poisoning.

This protocol is designed to mimic the secondary poisoning route common in predatory and scavenging wildlife.

Objective: To assess the sub-lethal effects in a predator species after consuming prey that has been exposed to Warfarin.

Materials:

-

Test substance (Warfarin).

-

Prey animals (e.g., laboratory rats).

-

Predator species (e.g., captive owls, kestrels).

-

Appropriate housing for all animals.

-

Equipment for clinical observation and sample collection (as per Protocol 4.1).

Procedure:

-

Dosing of Prey: Provide prey animals with a diet containing a known concentration of Warfarin for a specified number of days.

-

Exposure Period: After the dosing period, euthanize the prey animals and present them as the sole food source to the predator species for a defined exposure period (e.g., 7 days).

-

Observation: Monitor the predators daily for clinical signs of toxicosis, such as lethargy, anorexia, bleeding, or behavioral changes.

-

Sample Collection: Collect blood samples from the predators before the exposure period (baseline) and at set intervals during and after the exposure period to perform coagulation assays (Protocol 4.1).

-

Post-mortem Analysis: At the end of the study, a necropsy can be performed to look for evidence of internal hemorrhaging. Liver tissue can be collected for residue analysis to quantify the amount of anticoagulant ingested.

The diagram below outlines a typical workflow for a wildlife toxicology study assessing sub-lethal effects.

Conclusion

Sub-lethal exposure to Warfarin presents a significant and measurable threat to wildlife. The primary toxicological effect, coagulopathy, can be reliably quantified using prothrombin time assays. However, researchers must also consider a broader range of effects, including behavioral changes, reduced fitness, and impaired reproduction, which can have population-level consequences. The protocols and data presented in this guide offer a framework for the continued study of these effects and for the development of strategies to mitigate the impact of anticoagulant rodenticides on non-target species.

References

Valone's Impact on Non-Target Organism Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valone, and its active ingredient 2-isovaleryl-1,3-indandione, is a first-generation anticoagulant rodenticide that also sees use as an insecticide. Its primary mechanism of action involves the inhibition of the vitamin K epoxide reductase (VKOR) enzyme, a critical component of the vitamin K coagulation cascade. This disruption of the blood clotting process, while effective in target rodent populations, poses a significant ecotoxicological risk to a variety of non-target organisms. This guide provides an in-depth technical overview of the physiological impacts of this compound on non-target species, with a focus on avian, aquatic, and invertebrate organisms. It includes a compilation of available quantitative toxicity data, detailed experimental protocols for assessing toxicological effects, and visualizations of the key signaling pathway and experimental workflows.

Introduction

This compound (2-isovaleryl-1,3-indandione) belongs to the indandione class of chemical compounds and functions as a first-generation anticoagulant. These compounds are designed to be consumed by target pests over multiple feedings to achieve a lethal dose. However, the persistence of these toxicants in the tissues of poisoned animals creates a significant risk of secondary poisoning for predators and scavengers. Furthermore, the use of this compound as an insecticide raises concerns about its impact on beneficial insects, particularly pollinators. Understanding the physiological effects of this compound on non-target organisms is crucial for conducting comprehensive environmental risk assessments and developing strategies to mitigate unintended ecological consequences.

Mechanism of Action: The Vitamin K Coagulation Cascade

The primary physiological effect of this compound is the disruption of the vitamin K-dependent coagulation cascade. Vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues in several clotting factors, a process necessary for their activation. This compound acts by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR), which is responsible for recycling oxidized vitamin K epoxide back to its active, reduced form. This inhibition leads to a depletion of active vitamin K, preventing the synthesis of functional clotting factors and ultimately resulting in uncontrolled internal hemorrhaging.

An In-depth Technical Guide on the Biochemical Pathways Affected by Valone (2-isovaleryl-1,3-indandione)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the biochemical pathways affected by Valone, a first-generation anticoagulant rodenticide. The primary mechanism of action of this compound, chemically known as 2-isovaleryl-1,3-indandione, is the inhibition of the Vitamin K cycle, a critical pathway for blood coagulation. This document details the molecular target of this compound, the consequences of its inhibition, and presents available quantitative data on related compounds. Furthermore, it outlines detailed experimental protocols for assessing the anticoagulant effects of this compound and related compounds both in vitro and in vivo.

Introduction to this compound and its Anticoagulant Properties

This compound is a synthetic derivative of 1,3-indandione and is classified as a first-generation anticoagulant.[1] Like other indandiones and coumarin-based anticoagulants (e.g., warfarin), this compound exerts its effects by disrupting the process of blood clotting.[2] This is achieved by antagonizing the action of Vitamin K, a fat-soluble vitamin essential for the synthesis of several clotting factors in the liver.[1][3] The primary clinical and toxicological manifestation of this compound exposure is an increased tendency for bleeding, which can range from minor bruising to life-threatening hemorrhages.[4]

The Vitamin K Cycle: The Primary Biochemical Pathway Affected by this compound

The sole target of this compound and other Vitamin K antagonist anticoagulants is the Vitamin K cycle . This metabolic pathway is crucial for the post-translational modification of several blood coagulation proteins, known as Vitamin K-dependent clotting factors.

Mechanism of Action of this compound

The key enzyme in the Vitamin K cycle is Vitamin K epoxide reductase (VKOR) . This enzyme is responsible for the regeneration of the active, reduced form of Vitamin K (Vitamin K hydroquinone). Vitamin K hydroquinone is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on precursor proteins of clotting factors II (prothrombin), VII, IX, and X. This carboxylation is vital for the calcium-binding ability of these clotting factors, enabling them to bind to phospholipid surfaces and participate in the coagulation cascade.

This compound acts as a potent inhibitor of VKOR. By blocking this enzyme, this compound prevents the conversion of Vitamin K epoxide back to its active hydroquinone form. This leads to a depletion of the active form of Vitamin K, thereby halting the γ-carboxylation of clotting factor precursors. The resulting under-carboxylated or "inactive" clotting factors are unable to effectively participate in blood clot formation, leading to an anticoagulant state.

Caption: The Vitamin K cycle and the inhibitory action of this compound.

Quantitative Data on the Inhibition of VKOR by Indandione Anticoagulants

| Compound | Chemical Class | IC50 (nM) for VKOR Inhibition | Reference |

| Fluindione | 1,3-indandione | ~10-30 | |

| Phenindione | 1,3-indandione | Not explicitly stated, but activity is comparable to warfarin in some assays. | |

| Chlorophacinone | 1,3-indandione | More potent inhibitor than warfarin in avian species. | |

| Diphenadione | 1,3-indandione | A potent inhibitor, though specific IC50 values are not provided in the search results. |

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentrations and the biological system used (e.g., cell-based vs. microsomal assays).

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anticoagulant activity of this compound.

In Vitro Assessment of VKOR Inhibition (Cell-Based Assay)

This protocol is adapted from cell-based assays used to evaluate Vitamin K antagonists.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on VKOR activity in a cellular context.

Principle: A reporter cell line that co-expresses human VKORC1 and a Vitamin K-dependent protein (e.g., Factor IX) is used. The amount of secreted, active Factor IX is proportional to VKOR activity.

Materials:

-

HEK293 cells

-

Expression vectors for human VKORC1 and human Factor IX

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent

-

Vitamin K epoxide (KO)

-

This compound stock solution (in DMSO)

-

Factor IX ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density that allows for optimal transfection and growth.

-

Transfection: Co-transfect the cells with the VKORC1 and Factor IX expression vectors using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of Vitamin K epoxide (e.g., 5 µM) and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., warfarin).

-

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted Factor IX.

-

Factor IX Quantification: Measure the concentration of active Factor IX in the supernatant using a specific ELISA kit.

-

Data Analysis: Plot the percentage of Factor IX activity against the logarithm of the this compound concentration. Use a non-linear regression model to fit the data to a dose-response curve and calculate the IC50 value.

References

- 1. Chlorophacinone - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aphis.usda.gov [aphis.usda.gov]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

Methodological & Application

Application Note: Quantitative Analysis of Valone in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valone is a synthetic anticoagulant rodenticide belonging to the indanedione class of chemicals. Its mechanism of action involves the inhibition of vitamin K epoxide reductase, an essential enzyme in the vitamin K cycle. This disruption leads to a deficiency in active vitamin K, which is a necessary cofactor for the synthesis of several clotting factors in the liver. Consequently, exposure to this compound can lead to severe coagulopathy and internal hemorrhaging. The quantitative analysis of this compound in tissue samples is crucial for toxicological studies, wildlife monitoring, and in the development of potential antidotes and therapeutic strategies. This application note provides a detailed protocol for the extraction and quantification of this compound in various tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway of this compound

This compound, like other indanedione and coumarin-based anticoagulant rodenticides, exerts its toxic effect by disrupting the Vitamin K cycle. This cycle is critical for the post-translational modification of several blood coagulation factors. This compound specifically inhibits the enzyme Vitamin K epoxide reductase (VKOR).[1][2] This inhibition prevents the regeneration of the active form of vitamin K (vitamin K hydroquinone), which is essential for the gamma-carboxylation of glutamate residues on pro-coagulation factors II, VII, IX, and X.[1][3] Without this modification, these clotting factors are unable to bind calcium and participate effectively in the coagulation cascade, leading to impaired blood clotting and hemorrhage.[4]

Experimental Workflow for this compound Quantification

The quantification of this compound in tissue samples involves several key steps, beginning with sample collection and homogenization, followed by extraction of the analyte, cleanup of the extract to remove interfering substances, and finally, analysis by LC-MS/MS. A generalized workflow is presented below.

Quantitative Data

Direct quantitative data for this compound in a variety of tissues is limited in publicly available literature. However, data for diphacinone, a structurally and functionally similar indanedione anticoagulant, can serve as a valuable proxy for understanding tissue distribution and persistence. The following tables summarize representative data from studies on diphacinone in animal tissues.

Table 1: Mean Diphacinone Concentrations (µg/g) in Pig Tissues After a Single Oral Dose (12.5 mg/kg)

| Time After Dosing | Liver | Muscle | Fat |

| Day 1 | 1.20 | 0.25 | 0.15 |

| Day 4 | 0.80 | 0.10 | 0.05 |

| Day 10 | 0.30 | <0.02 | <0.02 |

Data adapted from a study on diphacinone persistence in pig tissues. The method detection limit was 0.02 µg/g.

Table 2: Diphacinone Residue Levels (µg/g) in Rodent Livers Following Lethal Dose Feeding

| Rodent Species | Mean Liver Residue (µg/g) | Range (µg/g) |

| Polynesian Rats | 4.7 | <0.1 - 9.0 |

| House Mice | 3.9 | 1.2 - 7.5 |

Data from a study quantifying diphacinone in rodent livers after feeding on treated bait.

Experimental Protocols

Tissue Sample Preparation and Homogenization

This protocol is adapted from established methods for the extraction of anticoagulant rodenticides from animal tissues.

Materials:

-

Tissue sample (liver, kidney, muscle, fat)

-

Acetonitrile (ACN), HPLC grade

-

Internal standard (IS) solution (e.g., Warfarin-d5 in methanol)

-

Homogenizer (e.g., bead beater or rotor-stator)

-

Centrifuge tubes (15 mL or 50 mL)

-

Analytical balance

Procedure:

-

Weigh approximately 1 g of the tissue sample into a centrifuge tube.

-

Add 4 mL of acetonitrile to the tube.

-

Homogenize the tissue sample until a uniform consistency is achieved. For fatty tissues, a longer homogenization time may be required.

-

Fortify the homogenate with an appropriate amount of the internal standard solution.

-

Vortex the sample for 1 minute.

QuEChERS-based Extraction and Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.

Materials:

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

-

Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate. For fatty tissues, C18 sorbent may also be included.

-

Centrifuge capable of reaching at least 4000 x g.

-

Vortex mixer

Procedure:

-

Add the QuEChERS extraction salts to the homogenized sample.

-

Shake vigorously for 1 minute to ensure thorough mixing and to facilitate the partitioning of this compound into the acetonitrile layer.

-

Centrifuge the tube at 4000 x g for 5 minutes.

-

Transfer the acetonitrile supernatant to a dSPE tube.

-

Vortex the dSPE tube for 30 seconds to allow the sorbent to interact with the extract and remove interfering matrix components.

-

Centrifuge at 4000 x g for 5 minutes.

-

Carefully collect the cleaned supernatant.

Sample Concentration and Reconstitution

Materials:

-

Nitrogen evaporator

-

Mobile phase (e.g., a mixture of methanol and water with a suitable buffer)

Procedure:

-

Evaporate the cleaned supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase used for the LC-MS/MS analysis.

-

Vortex briefly and transfer the solution to an autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation and Conditions: The following are general starting conditions and should be optimized for the specific instrument used.

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using:

-

A: Water with 0.1% formic acid

-

B: Methanol with 0.1% formic acid

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for indanediones.

-